REACTION_SMILES
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[CH2:3]([CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH3:10])[OH:11].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[H:1][H:2].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[CH2:3]([CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10])[OH:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC#CCCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CCCCC=CCCO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:3]([CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH3:10])[OH:11].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[H:1][H:2].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[CH2:3]([CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10])[OH:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC#CCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC=CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |